Cycleanine is a bisbenzylisoquinoline (BBIQ) alkaloid, a diverse group of natural products exhibiting a range of biological activities [, ]. It is primarily found in plants belonging to the Menispermaceae family, such as Triclisia subcordata, Stephania glabra, Stephania epigaea, Cissampelos pareira, Cyclea sutchuenensis, Stephania hernandifolia, Anisocycla jollyana, Cyclea polypetata, and Cissampelos capensis [, , , , , , , , , , , , , ]. Traditionally, these plants have been used for treating various diseases in Africa and Asia, including malaria, cancer, and central nervous system disorders [, , , ]. Cycleanine has emerged as a potential lead compound for developing new drugs due to its notable pharmacological properties, including antiplasmodial, cytotoxic, calcium antagonist, anti-inflammatory, analgesic, anticonvulsant, and trypanocidal activities [, , , , , ].
The total synthesis of cycleanine has been achieved through various strategies [, , , , ]. One approach involves using differentially protected gallic acid as a starting material, followed by homologation of the carboxyl group to produce a secondary amine. Subsequent Schotten-Baumann reaction and Bischler-Napieralski cyclization produce a key intermediate [, ]. The presence of a chiral auxiliary assists in the formation of desired diastereoisomers []. Ullmann reactions or SNAr reactions are then employed on this intermediate to form the diaryl ether linkage, ultimately leading to cycleanine [, ].
An alternative approach utilizes the cyclobisamide formed by intramolecular condensation of an ω-amino acid or its p-nitrophenyl ester []. Bischler-Napieralski cyclization of the cyclobisamide, followed by sodium borohydride reduction and N-methylation, yields a mixture of N-methyltetrahydroisoquinolines. Cycleanine is isolated from this mixture along with its diastereoisomer and a structural isomer [].
Cycleanine is a head-to-tail bisbenzyltetrahydroisoquinoline alkaloid [, ]. Its molecular structure has been extensively studied using spectroscopic techniques, including nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy [, , , , , , ]. X-ray crystallography analysis has also been employed to confirm the absolute configuration of key intermediates during synthesis [, ].
The mechanism of action of cycleanine varies depending on its pharmacological activity. * Antiplasmodial activity: Cycleanine exhibits antiplasmodial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum [, ]. Its mechanism of action is not fully understood but might involve inhibiting parasite-specific enzymes or pathways essential for its survival []. * Cytotoxic activity: Cycleanine induces apoptosis in cancer cells, as evidenced by caspase 3/7 activation, poly(ADP-ribose) polymerase cleavage, and an increased subG1 population in cell cycle analysis [, ].
Calcium antagonist activity: Cycleanine acts as a potent calcium antagonist, inhibiting KCl-induced contraction of rabbit aortic rings with higher potency than nifedipine []. It also depresses rat ventricular preparations and decreases the action potential duration of rat right ventricular strips []. Cycleanine inhibits L-type calcium current in single rat ventricular cardiomyocytes in a voltage- and frequency-dependent manner []. * Ganglionic blocking activity: Cycleanine exerts a blocking effect on nerve ganglia, significantly inhibiting the transmission of impulses through isolated rabbit supracervical sympathetic ganglia [, ]. This ganglionic blocking effect contributes to its hypotensive action [].
Trypanocidal activity: Cycleanine displays trypanocidal activity against Trypanosoma cruzi, the parasite responsible for Chagas disease []. Studies suggest that its trypanocidal effect could be attributed to its ability to inhibit trypanothione reductase, a key enzyme for parasite survival [].
Cycleanine possesses a diverse range of applications in scientific research, including:* Antimalarial research: Cycleanine's potent in vitro and in vivo antiplasmodial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium make it a promising lead compound for developing new antimalarial drugs [, ]. Studies have demonstrated its effectiveness in suppressing parasitemia and increasing survival times in murine malaria models []. * Cancer research: Cycleanine exhibits cytotoxic activity against various cancer cell lines, including ovarian cancer, leukemia, and lung cancer [, , ]. Its ability to induce apoptosis in cancer cells makes it a potential therapeutic agent for cancer treatment [, ]. * Cardiovascular research: As a potent calcium antagonist, cycleanine holds potential for treating cardiovascular diseases such as hypertension [, ]. Its selective action on vascular smooth muscle suggests it could be developed into a vasodilator with fewer side effects than existing calcium channel blockers [].* Anti-inflammatory research: Cycleanine has shown promising anti-inflammatory activity in animal models, comparable to that of diclofenac sodium []. This property makes it a potential candidate for developing new anti-inflammatory drugs.* Analgesic research: Cycleanine exhibits analgesic effects against chemical and thermal noxious stimuli [], suggesting its potential application in pain management. * Anticonvulsant research: Cycleanine possesses anticonvulsant activity, as demonstrated by its effectiveness in the strychnine-induced convulsion model []. This finding warrants further investigation into its potential as an antiepileptic agent.* Trypanocidal research: Cycleanine's trypanocidal activity against Trypanosoma cruzi makes it a valuable lead compound for developing new drugs to treat Chagas disease []. Its ability to inhibit trypanothione reductase, a crucial enzyme for the parasite, contributes to its trypanocidal effect []. * Multidrug resistance modulation: Cycleanine has been shown to modulate multidrug resistance in cancer cells, enhancing the efficacy of chemotherapeutic drugs like doxorubicin [, ]. It increases intracellular doxorubicin accumulation, thereby overcoming drug resistance mechanisms [, ].
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6